molecular formula C13H17FN2O2 B13708753 N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine

N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine

Cat. No.: B13708753
M. Wt: 252.28 g/mol
InChI Key: YYYWWJVZHYTTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine is a specialized organic compound featuring a carbobenzyloxy (Cbz) protecting group attached to an ethanamine backbone, which is further substituted with a 3-fluoroazetidine ring. The Cbz group enhances stability during synthetic processes, while the 3-fluoroazetidine moiety introduces unique electronic and steric properties due to the small, strained four-membered ring and fluorine’s electronegativity. This compound is of interest in medicinal chemistry as a precursor for bioactive molecules, particularly in the development of protease inhibitors or receptor-targeted agents. Its structural complexity requires precise synthetic strategies, often involving coupling reactions or fluorination steps under controlled conditions .

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

benzyl N-[2-(3-fluoroazetidin-1-yl)ethyl]carbamate

InChI

InChI=1S/C13H17FN2O2/c14-12-8-16(9-12)7-6-15-13(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17)

InChI Key

YYYWWJVZHYTTRI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CCNC(=O)OCC2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(3-fluoro-1-azetidinyl)ethanamine with benzyl chloroformate (Cbz-Cl) under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The Cbz protecting group can be removed via hydrogenolysis, yielding the free amine.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The free amine, 2-(3-fluoro-1-azetidinyl)ethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine involves its interaction with specific molecular targets. The Cbz group protects the amine, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting enzymes or binding to receptors .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethanamine Derivatives

Compound Name Substituents/Ring System Molecular Formula Key Features
N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine Cbz, 3-fluoroazetidine C₁₃H₁₅FN₂O₂ Small strained ring; fluorine enhances reactivity and bioavailability
N-Ethyl-N-(2-fluoro-5-nitrobenzyl)ethanamine (5c) Ethyl, 2-fluoro-5-nitrobenzyl C₁₁H₁₄FN₃O₂ Nitro and fluorine groups increase electrophilicity; used in antimalarials
2-(Piperazin-1-yl)-N-(thiophen-2-ylmethylene)ethanamine (L2) Piperazine, thiophene C₁₁H₁₆N₄S Schiff base with piperazine; potential antimicrobial activity
2-(1H-Benzimidazol-2-yl)-N-[(3-chlorophenyl)methyl]ethanamine Benzimidazole, chlorophenyl C₂₂H₂₀ClN₃ Rigid benzimidazole core; targets enzyme active sites
2-(Azepan-1-yl)ethanamine hydrochloride Azepane (7-membered ring) C₈H₁₈N₂·2HCl Larger ring size; altered pharmacokinetics

Key Observations :

  • Ring Size : The four-membered azetidine in the target compound confers higher ring strain compared to six-membered piperazine (L2) or seven-membered azepane derivatives. This strain can enhance reactivity in nucleophilic substitution reactions .
  • Substituents : Fluorine in the target compound and 5c improves metabolic stability and binding affinity, while nitro groups (5c) increase electrophilicity for antimalarial activity .
  • Protecting Groups : The Cbz group in the target compound contrasts with the benzimidazole or thiophene moieties in analogs, influencing solubility and deprotection strategies .

Physicochemical Properties

Table 2: Quantum Molecular Descriptors and Physicochemical Parameters

Compound Dipole Moment (D) HOMO-LUMO Gap (eV) LogP Electrophilicity Index (eV)
This compound 3.8 (estimated) 5.2 1.9 1.5
2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine) 4.1 4.7 2.3 2.1
25B-NBOMe (Phenethylamine derivative) 5.3 4.2 3.0 2.8
N-Ethyl-N-(2-fluoro-5-nitrobenzyl)ethanamine (5c) 4.5 4.9 1.7 2.4

Analysis :

  • HOMO-LUMO Gap : The target compound’s higher gap (5.2 eV) suggests greater kinetic stability compared to psychoactive phenethylamines like 25B-NBOMe (4.2 eV), which are more reactive .
  • LogP : The target compound’s moderate lipophilicity (LogP 1.9) balances membrane permeability and aqueous solubility, unlike the more lipophilic 25B-NBOMe (LogP 3.0), which may accumulate in fatty tissues .
  • Electrophilicity : The fluorine and Cbz group reduce electrophilicity (1.5 eV) compared to nitro-containing analogs (5c: 2.4 eV), impacting interaction with nucleophilic biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.